molecular formula C22H20N4O3S B12126990 N-{3-[(3-hydroxyphenyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide

N-{3-[(3-hydroxyphenyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide

Cat. No.: B12126990
M. Wt: 420.5 g/mol
InChI Key: RZCNOBJVWUIDQB-UHFFFAOYSA-N
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Description

N-{3-[(3-hydroxyphenyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry . This particular compound is characterized by its unique structure, which includes a quinoxaline core, a hydroxyphenyl group, and a dimethylbenzene sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-hydroxyphenyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Mechanism of Action

The mechanism of action of N-{3-[(3-hydroxyphenyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(3-hydroxyphenyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylbenzene sulfonamide moiety enhances its solubility and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[3-(3-hydroxyanilino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C22H20N4O3S/c1-14-10-11-18(12-15(14)2)30(28,29)26-22-21(23-16-6-5-7-17(27)13-16)24-19-8-3-4-9-20(19)25-22/h3-13,27H,1-2H3,(H,23,24)(H,25,26)

InChI Key

RZCNOBJVWUIDQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)O)C

Origin of Product

United States

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